Tubulysin A

Overview

Description

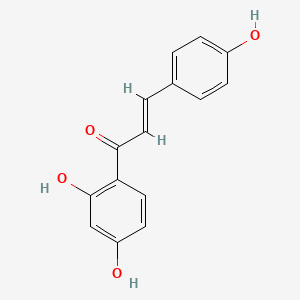

Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .

Synthesis Analysis

The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .Molecular Structure Analysis

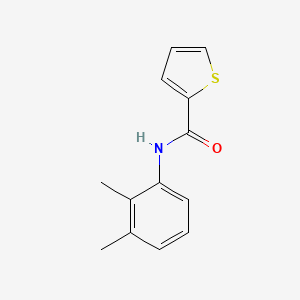

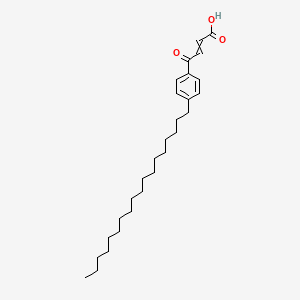

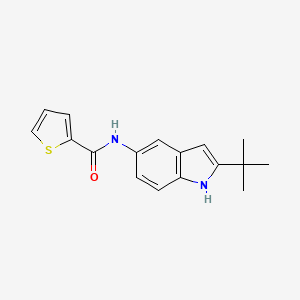

This compound is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of this compound is C₄₃H₆₅N₅O₁₀S .Chemical Reactions Analysis

The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .Physical And Chemical Properties Analysis

The mass of this compound is 843.445±0 dalton . The chemical formula of this compound is C₄₃H₆₅N₅O₁₀S .Scientific Research Applications

Mechanism of Action and Antimitotic Activity

Tubulysin A is a cytotoxic peptide with antimitotic activity, known for its ability to deplete cell microtubules and induce apoptosis. It is particularly efficient in inhibiting tubulin polymerization, more so than other compounds like vinblastine. This compound's mode of action resembles that of other peptide antimitotics such as dolastatin 10, phomopsin A, and hemiasterlin, making it a focus of development as an anticancer drug (Khalil et al., 2006).

Anti-Cancer Potential and Drug Resistant Cancers

Tubulysins, including this compound, have garnered significant interest for development as anti-cancer agents due to their potent antiproliferative activity. Their effectiveness against drug-resistant cancers is particularly notable. Research and development of Tubulysin conjugates have advanced rapidly, despite challenges in sourcing them from nature (Murray et al., 2015).

Tubulysin Derivatives and Biosynthesis

The discovery of numerous natural Tubulysin derivatives from myxobacterial strains showcases the diversity-oriented nature of the Tubulysin biosynthetic pathway. These derivatives exhibit promising cytotoxic activity against multi-drug-resistant tumors, expanding the potential applications of this compound in cancer therapy (Chai et al., 2010).

Applications in Targeted Therapy

This compound, owing to its potent cytotoxicity against various human cancer cell lines, has become a crucial tool in targeted therapy. Its use as a payload in the development of small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs) has been widely pursued (Leverett et al., 2016).

Anti-Angiogenic Effects

Research indicates that this compound and its precursors, such as pretubulysin, have significant anti-angiogenic effects. This makes them useful in tumor therapy strategies, especially when considering their potent inhibitory effect on tubulin polymerization (Rath et al., 2012).

Mechanism of Action

Target of Action

Tubulysin A, an antimitotic tetrapeptide, primarily targets tubulin , a protein that forms the cytoskeleton and mitotic machinery of dividing cells . Tubulin is a major target for anticancer drug discovery due to the enhanced proliferation of cancer cells in comparison to healthy and nonproliferating cells .

Mode of Action

This compound interacts with tubulin by inhibiting its polymerization . This interaction leads to the rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells . The compound’s potent microtubule inhibition capabilities result in the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, structures essential for cell division, transport, and structure maintenance . This disruption leads to cell cycle arrest in the G2/M phase and eventually causes cell death by apoptosis .

Pharmacokinetics

This compound has shown potent antiproliferative activity against a variety of cancer cells, suggesting it may have favorable bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule formation, this compound causes cell cycle arrest and triggers the apoptotic process . This leads to potent antiproliferative activity against human cancer cells, including drug-resistant cells .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was originally isolated from myxobacteria, suggesting that its production and activity may be influenced by microbial environmental conditions .

Safety and Hazards

Future Directions

Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .

Biochemical Analysis

Biochemical Properties

Tubulysin A shows potent antiproliferative activity in a panel of human cancer cell lines . It interacts with microtubules, leading to their depolymerization . This interaction disrupts the normal function of microtubules in cell division, leading to mitotic arrest .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells but not in normal cells . It also shows significant potential antiangiogenic properties in several in vitro assays .

Molecular Mechanism

The mechanism of action of this compound involves the disruption of microtubule dynamics, leading to the collapse of the cytoskeleton and resulting in apoptotic cell death . It exerts its effects at the molecular level by binding to tubulin, a protein that forms microtubules, and inhibiting its polymerization .

Temporal Effects in Laboratory Settings

It has been observed that this compound retains its activity even in multidrug-resistant cell lines .

Dosage Effects in Animal Models

The maximum tolerated dose of this compound in nude mice administered in three weekly doses is 0.05 mg/kg; doses above this resulted in treatment-related deaths .

Metabolic Pathways

This compound is biosynthesized by a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system .

Transport and Distribution

It is known that this compound is generally administered intravenously, and it is distributed to the whole body, including tissues with aplenty blood flow, like the liver .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where microtubules are abundant, such as the cytoplasm and the mitotic spindle during cell division .

Properties

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDDHUHZBDXGB-OEJISELMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478254 | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-86-5 | |

| Record name | Tubulysin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubulysin a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBULYSIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)